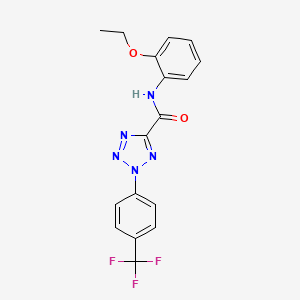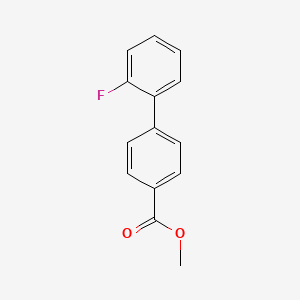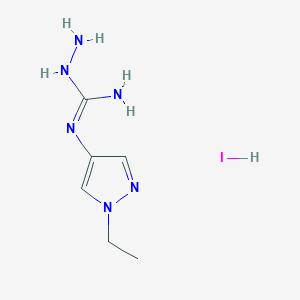
N-(2-ethoxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, also known as TET, is a novel tetrazole-based compound that has been extensively studied in recent years due to its potential as a therapeutic agent. TET has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects, making it a promising candidate for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Electro-Optical Properties
- Synthesis and Characterization in Polymers : Research by Hsiao et al. (2015) focused on synthesizing new electroactive aromatic polyamides and polyimides derived from a specific monomer. These polymers exhibited high solubility, strong film-forming capabilities, and significant thermal stability. They also demonstrated reversible electrochemical oxidation and enhanced electrochromic performance, making them potentially useful in electro-optical applications.
Enzyme Inhibition for Immunosuppression
- Inhibition of Dihydroorotate Dehydrogenase : Knecht and Löffler (1998) studied compounds similar to N-(2-ethoxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide for their effects on dihydroorotate dehydrogenase, an enzyme critical in pyrimidine nucleotide synthesis. Their research, presented in Biochemical pharmacology, suggests potential applications in immunosuppression and cancer therapy.
Antimicrobial and Antioxidant Activities
- Synthesis for Molluscicidal Properties : El-Bayouki and Basyouni (1988) explored the synthesis of derivatives for activity against snails, the intermediate hosts of schistosomiasis. Their work, detailed in Bulletin of the Chemical Society of Japan, indicates potential applications in controlling parasitic diseases.
- Lignan Conjugates with Antimicrobial and Antioxidant Effects : Raghavendra et al. (2016) synthesized cyclopropane-based compounds and evaluated their antimicrobial and antioxidant activities. As reported in Bioorganic & medicinal chemistry letters, these compounds showed significant potential, indicating their use in developing new antimicrobial and antioxidant agents.
Anticancer Drug Synthesis
- Synthesis of Anticancer Agents : Chen et al. (2009) developed a method for synthesizing 2-aminothiazole-5-carboxylamide derivatives, as seen in Arkivoc. This method is applicable in the efficient synthesis of dasatinib, an anti-cancer drug, demonstrating the role of such compounds in cancer treatment.
Antidiabetic Activity
- In Vitro Antidiabetic Screening : Lalpara et al. (2021) conducted a study on novel dihydropyrimidine derivatives for antidiabetic activity, as detailed in Russian Journal of Organic Chemistry. These compounds were evaluated using an α-amylase inhibition assay, suggesting potential applications in diabetes management.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2/c1-2-27-14-6-4-3-5-13(14)21-16(26)15-22-24-25(23-15)12-9-7-11(8-10-12)17(18,19)20/h3-10H,2H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLKLUYWNQGRIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2617421.png)
![1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[4-(trifluoromethyl)phenyl]carbonyl}piperazine](/img/structure/B2617423.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2617426.png)
![2-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzothiazole](/img/structure/B2617427.png)
![1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2617428.png)


![4-[Benzoyl(2-thienylsulfonyl)amino]phenyl benzoate](/img/structure/B2617433.png)




